SB290157 trifluoroacetate

C3a Receptor Antagonist Mast Cell Degranulation Inflammation Pharmacology

Procure SB290157 TFA as a validated reference for C3aR arthritis models, showing ~50% reduction in joint swelling at 30 mg/kg. Essential for cross-species studies (human IC50: 27.7 nM, mouse: 7 nM) and bridging in vitro/in vivo data. Functions as a genuine antagonist in primary cells, avoiding confounding agonism in overexpression systems. A critical benchmark for novel C3aR ligand development.

Molecular Formula C24H29F3N4O6
Molecular Weight 526.5 g/mol
Cat. No. B1663318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB290157 trifluoroacetate
SynonymsN2-((2,2-diphenylethoxy)acetyl)arginine
SB 290157
SB-290157
SB290157
Molecular FormulaC24H29F3N4O6
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7)/t19-;/m0./s1
InChIKeyZJRMPPVJAQWGEG-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB290157 Trifluoroacetate: Potent and Selective Non-Peptide C3a Receptor Antagonist for Inflammation Research Procurement


SB290157 trifluoroacetate (SB 290157 TFA) is a non-peptide small molecule that functions as a potent, selective, and competitive antagonist of the anaphylatoxin Complement C3a receptor (C3aR) [1]. Characterized in 2001, it was the first selective non-peptide antagonist identified for C3aR, with a reported binding IC50 of 200 nM in RBL cells expressing human C3aR [2]. The compound demonstrates functional antagonism by blocking C3a-induced receptor internalization and calcium mobilization in multiple species, including human, mouse, rat, and guinea pig . It is primarily used in preclinical models to investigate the role of the complement system in inflammatory diseases [3].

Why Generic Substitution Fails for SB290157 Trifluoroacetate in C3aR Pharmacology Studies


Substituting SB290157 with newer C3aR antagonists or other complement inhibitors is problematic due to its distinct pharmacological profile, which is shaped by its context-dependent partial agonism and unique cross-species potency profile [1]. While compounds like JR14a exhibit higher potency in some in vitro assays, the extensive body of in vivo literature and the nuanced, receptor-density-dependent activity of SB290157 make it irreplaceable for replicating or building upon historical disease models [2]. This functional duality—acting as an antagonist in primary cells but as an agonist in high-receptor-density systems—demands precise experimental control and cannot be assumed for other in-class compounds, thus necessitating the procurement of the exact research material [3].

Quantitative Evidence Guide for SB290157 Trifluoroacetate: Comparative Potency, Selectivity, and In Vivo Efficacy Data


Comparative Inhibitory Potency of SB290157 vs. JR14a in Primary Human Mast Cell Degranulation Assay

SB290157 exhibits nanomolar inhibitory potency against C3a-induced mast cell degranulation but is significantly less potent than the more recently developed analog JR14a [1]. While JR14a demonstrates an IC50 of 8 nM for inhibiting β-hexosaminidase release from LAD2 human mast cells, SB290157 shows an IC50 of 540 nM in the same assay [1]. This quantifiable difference highlights why SB290157 is the established standard for historical comparisons, whereas JR14a may be preferred for studies requiring maximal in vitro potency.

C3a Receptor Antagonist Mast Cell Degranulation Inflammation Pharmacology

Cross-Species Comparative Potency of SB290157 in Calcium Mobilization Assays

SB290157 demonstrates a unique potency profile across different species, a critical factor for translational research [1]. In functional calcium mobilization assays, its inhibitory potency varies significantly: it is most potent at blocking the mouse C3aR (IC50 = 7 nM), followed by guinea pig (IC50 = 12.5 nM) and human (IC50 = 27.7 nM) receptors expressed in RBL-2H3 cells [1]. This species-dependent pharmacology is not a given for all C3aR antagonists and is essential for designing and interpreting in vivo experiments.

C3a Receptor Antagonist Calcium Mobilization Species Selectivity

In Vivo Anti-Arthritic Efficacy of SB290157: Dose-Response and Temporal Dynamics

SB290157 demonstrates quantifiable, dose-dependent anti-inflammatory activity in a validated animal model of arthritis [1]. Administration of SB290157 at 30 mg/kg resulted in approximately 50% inhibition of joint swelling in a rat anti-OVA polyclonal antibody-induced arthritis model [1]. Notably, this effect was transient, with significant reduction in joint swelling observed only at the 3-hour time point post-injection [1]. This data defines the compound's therapeutic window and efficacy benchmark in this specific disease context.

C3a Receptor Antagonist In Vivo Efficacy Arthritis Model

Selectivity Profile of SB290157: Lack of Antagonism at C5aR and Other Chemotactic GPCRs

SB290157 exhibits a defined selectivity profile essential for target validation studies [1]. Functional assays confirm that at concentrations up to 10 µM, SB290157 does not antagonize the closely related anaphylatoxin receptor C5aR, nor does it block a panel of six other chemotactic G protein-coupled receptors [1]. This negative data is a critical differentiator from less selective small molecules or peptide-based antagonists that may have broader complement system effects.

C3a Receptor Antagonist Receptor Selectivity Off-Target Activity

Solubility and Formulation Stability of SB290157 Trifluoroacetate Salt

The trifluoroacetate salt form of SB290157 provides high solubility in standard organic solvents, a critical attribute for in vitro and in vivo formulation . Solubility data indicates the compound can be dissolved to at least 100 mg/mL (189.92 mM) in DMSO and ethanol . Furthermore, established in vivo formulation protocols, such as the use of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline to achieve 4 mg/mL, provide researchers with a reliable starting point for preparing injectable solutions .

C3a Receptor Antagonist Compound Solubility In Vivo Formulation

Context-Dependent Pharmacology: SB290157 Exhibits Partial Agonism in High Receptor-Density Systems

SB290157 possesses a unique, context-dependent pharmacology that distinguishes it from pure antagonists [1]. While it acts as a functional antagonist in primary human macrophages and other cells with low receptor density, it behaves as a full agonist at human C3aR in transfected cell lines that overexpress the receptor [1]. This partial agonism is not a known property of all C3aR ligands and must be accounted for when designing experiments and interpreting data, making it a specialized tool rather than a simple 'on/off' switch.

C3a Receptor Modulator Partial Agonism Pharmacological Tool

Optimal Research Application Scenarios for Procuring SB290157 Trifluoroacetate Based on Quantitative Evidence


Investigating Complement-Mediated Inflammatory Arthritis in Rodent Models

Procure SB290157 trifluoroacetate for validating the role of C3aR in arthritis pathogenesis. As demonstrated by its ability to reduce joint swelling by approximately 50% at a 30 mg/kg dose in a rat arthritis model, this compound serves as a validated pharmacological tool for this specific disease context [1]. Its defined in vivo efficacy and the availability of dosing protocols make it ideal for studies aiming to replicate or expand upon established findings in complement-driven joint inflammation.

Translational Studies Requiring Cross-Species C3aR Pharmacology Data

SB290157 trifluoroacetate is the optimal procurement choice for studies designed to bridge in vitro human data and in vivo mouse models. Its well-characterized cross-species inhibitory potency (IC50 values of 27.7 nM for human and 7 nM for mouse C3aR) allows for precise dose translation and comparative analysis [2]. This quantitative species-specific data is invaluable for researchers who need to correlate findings from mouse models of disease with human cellular responses.

Investigating C3aR Biology in Systems with Endogenous (Low) Receptor Expression

This compound is most appropriate for studies using primary cells, such as human neutrophils or macrophages, where C3aR expression is at physiological levels. In these systems, SB290157 trifluoroacetate functions as a genuine antagonist, potently blocking C3a-induced calcium mobilization (IC50 = 28 nM in human neutrophils) [3]. This application leverages its validated antagonistic activity while avoiding the confounding partial agonism observed in over-expression systems [4].

Benchmarking Novel C3aR Modulators in Established Assays

Due to its extensive characterization and widespread historical use, SB290157 trifluoroacetate is an essential reference compound for screening and characterizing new C3aR ligands. Its potency in standard assays, such as the 540 nM IC50 for inhibiting mast cell degranulation, provides a direct quantitative benchmark against which the activity of novel analogs like JR14a (8 nM IC50) can be measured [5]. Procurement of this established standard ensures that new data can be directly compared to a vast body of existing literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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